molecular formula C12H9BO2S2 B179614 Thianthren-2-ylboronic acid CAS No. 108847-21-8

Thianthren-2-ylboronic acid

Cat. No. B179614
M. Wt: 260.1 g/mol
InChI Key: GCSOJZMPHLRBMJ-UHFFFAOYSA-N
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Description

Thianthren-2-ylboronic acid, also known as 1-Thianthrenylboronic acid, is a chemical compound with the empirical formula C12H9BO2S2 . It has a molecular weight of 260.14 .


Synthesis Analysis

The synthesis of Thianthren-2-ylboronic acid involves the lithiation of thianthrene at C-1, which allows the synthesis of various 1-substituted thianthrenes . For example, thianthren-1-ylboronic acid and 1-tributylstannylthianthrene undergo palladium-catalysed couplings with aryl halides . 2-Bromothianthrene provides an entry to 2-substituted thianthrenes via lithium–halogen exchange .


Molecular Structure Analysis

The molecular structure of Thianthren-2-ylboronic acid is represented by the SMILES string OB(O)c1cccc2Sc3ccccc3Sc12 . The InChI key is FZEWPLIHPXGNTB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thianthren-2-ylboronic acid is a reagent used for Palladium-catalyzed Suzuki-Miyaura cross-couplings . It is also used in the preparation of biologically and pharmacologically active molecules .


Physical And Chemical Properties Analysis

Thianthren-2-ylboronic acid has a melting point of 146-149 °C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Thianthren-2-ylboronic Acid: A Comprehensive Analysis of Scientific Research Applications:

Sensing Applications

Boronic acids, including Thianthren-2-ylboronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property is utilized in various sensing applications, both in homogeneous assays and heterogeneous detection systems. For instance, they can be used in the detection of sugars or other biological analytes due to their specific binding capabilities .

Molecular Recognition

The molecular recognition capabilities of boronic acids make them useful in the sensing of mono- and polysaccharides, which are vital in biological systems. Their ability to differentiate similar molecules makes them valuable in chemical receptors for saccharides .

Pharmaceutical Synthesis

Thianthren-2-ylboronic acid can be used in pharmaceutical synthesis. The boronic acid group is often involved in cross-coupling reactions which are pivotal in constructing complex organic molecules, potentially leading to new drug discoveries .

Biomolecule Functionalization

The reactivity of Thianthren-2-ylboronic acid allows for the functionalization of biomolecules. This can be particularly useful in creating targeted drug delivery systems or modifying biological probes .

Safety And Hazards

While specific safety and hazard information for Thianthren-2-ylboronic acid was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Thianthren-2-ylboronic acid and other boronic acids are being studied for their potential applications in various fields. For instance, thianthrene-functionalized polynorbornenes were investigated as high-voltage organic cathode materials for dual-ion cells . Furthermore, the relevance of extending the studies with boronic acids in medicinal chemistry is being reinforced, in order to obtain new promising drugs shortly .

properties

IUPAC Name

thianthren-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSOJZMPHLRBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)SC3=CC=CC=C3S2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570437
Record name Thianthren-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thianthren-2-ylboronic acid

CAS RN

108847-21-8
Record name B-2-Thianthrenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108847-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thianthren-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Lovell, JA Joule - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
… into aqueous sodium hydroxide (10%; 6 x 15 cm3) then the aqueous layer was acidified and the resulting white precipitate collected and dried to give thianthren-2-ylboronic acid (364 …
Number of citations: 19 pubs.rsc.org

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